N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-24-17-5-3-2-4-13(17)18(21)19-9-8-14(20)12-6-7-15-16(10-12)23-11-22-15/h2-7,10,14,20H,8-9,11H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYXOFKUDKCOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole core, which can be synthesized from salicylic acid and acetylenic esters through a CuI and NaHCO3-mediated reaction in acetonitrile . The hydroxypropyl group can be introduced via a Michael addition reaction, followed by the attachment of the methylthio-substituted benzamide through an N-arylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Michael addition and N-arylation steps, as well as advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. The methylthio group may participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)benzothioamide
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide
- N-benzo(1,3)dioxol-5-yl-acetamide
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl group differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[d][1,3]dioxole moiety : Known for various bioactive properties.
- Hydroxypropyl group : Implicates in enhancing solubility and bioavailability.
- Methylthio group : May contribute to pharmacological effects.
Molecular Formula and Weight
- Molecular Formula : C17H19N1O4S
- Molecular Weight : 333.4 g/mol
Synthesis
The synthesis typically involves multiple steps:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Introduction of the hydroxypropyl group via nucleophilic substitution.
- Formation of the amide bond with a methylthio-substituted benzamide precursor.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting microtubule assembly, leading to cell cycle arrest at the S phase.
Inhibition of PD-L1
Research has shown that derivatives containing similar structural motifs can act as inhibitors of PD-L1, a crucial target in cancer immunotherapy:
Pharmacokinetics
The pharmacokinetic profile suggests that factors such as solubility and molecular size significantly influence absorption and distribution within biological systems.
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Antitumor Effects :
- Mechanistic Insights :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H19N1O4S |
| Molecular Weight | 333.4 g/mol |
| Anticancer Activity | Induces apoptosis |
| IC50 (PD-L1 inhibition) | 1.8 nM (for related compound) |
Q & A
Basic Research Questions
What are the recommended synthesis and purification protocols for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide?
The synthesis involves multi-step organic reactions, including coupling of the benzo[d][1,3]dioxole moiety with a hydroxypropyl intermediate and subsequent sulfonamide formation. Key steps include:
- Coupling Reaction : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation under anhydrous conditions .
- Protection of Hydroxyl Groups : Temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during synthesis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : Maintain pH <7 during amide coupling to avoid hydrolysis; monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
How is the structural integrity of this compound validated post-synthesis?
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR : H NMR (400 MHz, CDCl) peaks at δ 6.75–6.85 (benzo[d][1,3]dioxole protons), δ 3.45–3.60 (hydroxypropyl CH), and δ 2.45 (methylthio singlet) .
- Mass Spectrometry : ESI-MS m/z 383.84 [M+H] (theoretical molecular weight: 383.84 g/mol) .
- HPLC : Retention time ~8.2 min (C18 column, 70:30 acetonitrile/water) to confirm purity and absence of byproducts .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from structural analogs or assay conditions. Methodological approaches include:
- Dose-Response Studies : Compare IC values across cell lines (e.g., HEK293 vs. RAW264.7) to assess selectivity .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Structural Comparisons : Benchmark against analogs (e.g., replacing methylthio with chloro or methoxy groups) to isolate functional group contributions .
What strategies are recommended for structure-activity relationship (SAR) studies?
Focus on modifying key regions:
- Benzo[d][1,3]dioxole Substitution : Introduce electron-withdrawing groups (e.g., nitro) at C5 to enhance electrophilic interactions with target enzymes .
- Methylthio Group : Replace with sulfone or sulfonamide to evaluate redox stability and binding affinity .
- Hydroxypropyl Chain : Shorten to ethylene or elongate to butylene to probe steric effects in receptor binding pockets .
Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with targets like COX-2 or cytochrome P450 .
How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
Preliminary data suggest competitive inhibition of CYP3A4 (K ~5.2 µM). Experimental validation requires:
- Enzyme Assays : Fluorometric CYP3A4 screening kits with midazolam as a substrate .
- Crystallography : Co-crystallization with CYP3A4 to identify hydrogen bonds between the hydroxypropyl group and heme iron .
Implications : Potential drug-drug interactions; prioritize derivatives with lower CYP affinity for in vivo studies .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Challenges include low solubility in aqueous buffers and matrix interference. Solutions:
- Sample Preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) .
- Derivatization : Treat with dansyl chloride to enhance fluorescence detection (LOD: 0.1 ng/mL) .
- UHPLC-MS/MS : Use a HILIC column for polar metabolites and MRM transitions m/z 383.84 → 210.1 (collision energy: 25 eV) .
How can researchers address contradictory data on its oxidative stability?
Divergent reports may stem from solvent polarity or trace metal contamination. Standardize protocols:
- Forced Degradation Studies : Expose to 0.1% HO in methanol at 40°C; monitor via HPLC for sulfoxide formation .
- Metal Chelation : Add EDTA (1 mM) to buffers to suppress Fenton reaction-driven oxidation .
- Stability Indicating Assays : Use Arrhenius plots to predict shelf-life under varying temperatures .
What in silico tools are recommended for predicting its pharmacokinetic properties?
Leverage computational models to optimize ADME profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
